3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11
Brand Name: Vulcanchem
CAS No.: 1356011-66-9
VCID: VC0118042
InChI: InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D
SMILES: C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
Molecular Formula: C16H27N3O6
Molecular Weight: 368.474

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11

CAS No.: 1356011-66-9

Cat. No.: VC0118042

Molecular Formula: C16H27N3O6

Molecular Weight: 368.474

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 - 1356011-66-9

Specification

CAS No. 1356011-66-9
Molecular Formula C16H27N3O6
Molecular Weight 368.474
IUPAC Name (4R)-4-[[(2R)-2-amino-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D
Standard InChI Key CNDMSQXUUIBFPE-GBYUUEIRSA-N
SMILES C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N

Introduction

3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 is a complex peptide compound that incorporates a cyclohexyl group, which is a saturated hydrocarbon ring, into its structure. This compound is a deuterated version, indicated by the "-d11" suffix, meaning it contains eleven deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus, which can affect the compound's physical properties and stability without altering its chemical reactivity.

Synthesis and Preparation

The synthesis of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 would typically involve peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the controlled assembly of amino acids into peptides. The incorporation of deuterium requires the use of deuterated reagents or solvents during synthesis.

Synthesis Techniques

  • Solid-Phase Peptide Synthesis (SPPS): This method involves attaching the first amino acid to a resin, followed by sequential addition of other amino acids. It is efficient for producing short to medium-length peptides.

  • Solution-Phase Synthesis: This approach involves synthesizing peptides in solution, which can be more suitable for longer peptides or when specific conditions are required.

Biological and Chemical Applications

While specific biological applications of 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 are not detailed in available literature, peptides with similar structures can have various roles in biological systems, including acting as hormones, neurotransmitters, or as part of therapeutic drugs.

Potential Uses

  • Pharmaceutical Research: Peptides are increasingly used in drug development due to their specificity and lower toxicity compared to small molecules.

  • Biological Studies: Deuterated compounds like 3-Cyclohexyl-D-alanyl-D-α-glutamylglycine-d11 can be used in studies involving mass spectrometry or NMR spectroscopy to trace metabolic pathways or understand protein interactions.

Structural Information

  • IUPAC Name: 4-[(2-amino-3-cyclohexylpropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid .

  • InChI: InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23) .

  • InChIKey: CNDMSQXUUIBFPE-UHFFFAOYSA-N .

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